Iodo(2H3)methane
Overview
Description
Iodo(2H3)methane, also known as Iodomethane-d3 or Methyl-d3 Iodide, is a compound with the molecular formula CH3I . It has a molecular weight of 144.957 g/mol . It is a deuterated form of iodomethane and is an important component in the organic synthesis of deuterium-labeled compounds . It is a colorless liquid, sensitive to light and volatile .
Molecular Structure Analysis
The molecular structure of Iodo(2H3)methane can be represented by the InChI string:InChI=1S/CH3I/c1-2/h1H3/i1D3
. This structure can be viewed as a 2D or 3D model . The compound has a rotatable bond count of 0 . Physical And Chemical Properties Analysis
Iodo(2H3)methane has a molecular weight of 144.957 g/mol . It has an XLogP3-AA value of 1.5, indicating its partition coefficient between octanol and water . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 0 . Its exact mass and monoisotopic mass are both 144.94678 g/mol .Scientific Research Applications
Thermal-Induced Decomposition : Iodoform undergoes thermal-induced decomposition under certain conditions. This process involves two parallel processes: a chemical degradation and a physical-chemical transformation. Such studies are crucial in understanding the thermal behavior of iodo-substituted methane compounds (Ledeți et al., 2016).
Decomposition By-products : Research has shown that trifluoro-iodo-methane can decompose under partial discharge, producing various by-products like C2F6, C2F4, C2F5I, and CH3I. This knowledge is vital for understanding the chemical behavior of these compounds in different conditions (Jamil et al., 2011).
Catalytic Conversion of Methane : Methane, which is structurally similar to Iodo(2H3)methane, can be converted into more useful chemicals and fuels. This includes the direct oxidation of methane to methanol and formaldehyde, or conversion to ethylene and liquid hydrocarbon fuels. Such research has significant implications for the energy and chemical industries (Lunsford, 2000).
Applications in Organic Synthesis : Bis(iodozincio)methane has been shown to be a potent reagent in organic synthesis. It reacts with carbonyl compounds to yield methylenated products and also reacts with electrophiles. Understanding its behavior is crucial for advancements in organic synthesis (Matsubara et al., 2001).
Iodofluorination of Phenyl-substituted Olefins : Studies show that (difluoroiodo)methane reacts with substituted olefins to form iodo-fluorides. This iodofluorination is important in understanding the chemical interactions and potential applications in chemical synthesis (Zupan & Pollak, 1976).
Vibrational Energy Relaxation : Research on the vibrational energy relaxation of iodo-substituted methanes, including CH3I, in solution provides insights into intra- and intermolecular energy flow. This is significant in physical chemistry, especially in understanding molecular dynamics and reactions (Heckscher et al., 2002).
Safety And Hazards
Iodo(2H3)methane is considered hazardous by the 2012 OSHA Hazard Communication Standard . Possible exposure routes include inhalation, skin absorption, ingestion, and eye contact, with target organs being the eyes, skin, respiratory system, and the central nervous system . It should not be breathed in, ingested, or come into contact with the eyes or skin . It should be used only in an area with appropriate exhaust ventilation .
properties
IUPAC Name |
trideuterio(iodo)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3I/c1-2/h1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INQOMBQAUSQDDS-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20235599 | |
Record name | Iodo(2H3)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20235599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.957 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Iodo(2H3)methane | |
CAS RN |
865-50-9 | |
Record name | Methyl-d3 iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=865-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iodo(2H3)methane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000865509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iodo(2H3)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20235599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Iodo(2H3)methane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.586 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
Citations
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